methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate

Vue d'ensemble

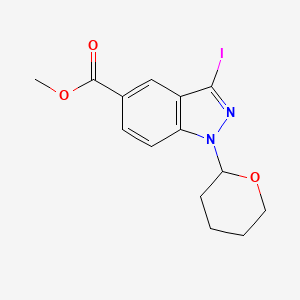

Description

Methyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C14H15IN2O3 and a molecular weight of 386.18497 g/mol This compound is characterized by the presence of an indazole ring, a tetrahydropyran group, and an ester functional group

Méthodes De Préparation

The synthesis of methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Methyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of a carbonyl group, while reduction may result in the removal of the iodine atom.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Applications De Recherche Scientifique

Inhibition of Monoamine Oxidase B (MAO-B)

One of the notable applications of methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate is its potential as an inhibitor of monoamine oxidase B (MAO-B). Research indicates that indazole and indole derivatives can act as selective and reversible inhibitors of MAO-B, which is crucial in the treatment of neurodegenerative disorders such as Parkinson's disease. The compound exhibits high potency and selectivity against MAO-B, making it a candidate for further development in this therapeutic area .

Anticancer Activity

Preliminary studies suggest that derivatives of indazole, including this compound, may possess anticancer properties. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved and to optimize the compound for enhanced efficacy against specific cancer types.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry for designing new drugs. Its ability to interact with biological targets can be exploited to develop novel therapeutic agents with improved pharmacokinetic properties .

Prodrug Formulations

Due to its chemical structure, this compound can be utilized in prodrug formulations where it serves as a precursor that can be metabolized into an active drug form within the body. This strategy can enhance the bioavailability and therapeutic effects of drugs derived from this compound.

Case Studies

Mécanisme D'action

The mechanism of action of methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparaison Avec Des Composés Similaires

Methyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can be compared with other indazole derivatives, such as:

Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate: Similar in structure but with a pyrazole ring instead of an indazole ring.

3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile: Similar in structure but with a nitrile group instead of an ester group.

Activité Biologique

Methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research findings.

Overview of the Compound

Chemical Structure and Properties

this compound features an indazole core with a methyl ester and an oxan ring. The presence of iodine in the structure may enhance its biological activity by influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, indazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often lower than traditional antibiotics like ampicillin .

Anticancer Activity

Indazole derivatives are also being investigated for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain indazole carboxamides have been identified as potent inhibitors of monoamine oxidase B (MAO-B), which is implicated in various cancers . The structural modifications in this compound may enhance its efficacy against cancer cells through similar pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes and receptors. The compound's ability to modulate these targets suggests potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various indazole derivatives found that certain compounds exhibited MIC values significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant bacterial strains .

- Cancer Research : In preclinical studies, indazole derivatives were shown to inhibit tumor growth in xenograft models, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Future Directions

The ongoing research into this compound suggests several promising avenues:

Drug Development : Further exploration of its pharmacokinetics and bioavailability will be crucial for developing this compound into a viable therapeutic agent.

Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will aid in optimizing its structure for enhanced activity.

Clinical Trials : Future clinical trials will be necessary to validate the efficacy and safety of this compound in human subjects, particularly for its use in antimicrobial and anticancer therapies.

Propriétés

IUPAC Name |

methyl 3-iodo-1-(oxan-2-yl)indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15IN2O3/c1-19-14(18)9-5-6-11-10(8-9)13(15)16-17(11)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEVZPIJQKJZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=C2I)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.